molecular formula C13H28O2Si B12554899 Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- CAS No. 190369-75-6

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-

Cat. No.: B12554899
CAS No.: 190369-75-6
M. Wt: 244.44 g/mol
InChI Key: IJNWYKXQYLOSGQ-LBPRGKRZSA-N
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Description

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- is a colorless organic compound with a fruity odor.

Preparation Methods

The synthesis of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- involves several steps. One common method includes the reaction of hexanal with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups through reactions with reagents like tetrabutylammonium fluoride (TBAF), which cleaves the silyl ether bond.

Scientific Research Applications

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.

    Industry: Used in the production of fragrances and flavoring agents due to its fruity odor.

Mechanism of Action

The mechanism of action of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The silyl ether group provides stability and can be selectively cleaved under specific conditions, allowing for controlled release of the active aldehyde.

Comparison with Similar Compounds

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- can be compared with other similar compounds such as:

    Hexanal: A simple aldehyde with a similar structure but without the silyl ether group.

    Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-: Another silyl ether derivative with a different substitution pattern.

    Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-: Similar structure but with a methyl group at a different position.

The uniqueness of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

CAS No.

190369-75-6

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

(5S)-6-[tert-butyl(dimethyl)silyl]oxy-5-methylhexanal

InChI

InChI=1S/C13H28O2Si/c1-12(9-7-8-10-14)11-15-16(5,6)13(2,3)4/h10,12H,7-9,11H2,1-6H3/t12-/m0/s1

InChI Key

IJNWYKXQYLOSGQ-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCCC=O)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CCCC=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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